6-(Tert-butylcarbamoyl)nicotinic acid
Description
6-(Tert-butylcarbamoyl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid), where a tert-butylcarbamoyl group (-CONH-C(CH₃)₃) is substituted at the 6-position of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol. The tert-butylcarbamoyl moiety introduces significant steric bulk and lipophilicity, which differentiates it from the parent nicotinic acid (C₆H₅NO₂, 123.11 g/mol). This structural modification likely enhances metabolic stability and alters solubility profiles, making it relevant in pharmaceutical and specialty chemical applications .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-(tert-butylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)13-9(14)8-5-4-7(6-12-8)10(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
YOTSMUVJKIIMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nicotinic Acid (Parent Compound)
Nicotinic acid (vitamin B3) is sparingly soluble in water but freely soluble in ethanol and boiling water. It serves as a precursor for NAD/NADP biosynthesis and exhibits vasodilatory effects. Pharmacopeial standards for nicotinic acid emphasize purity (>99%) and identity tests (e.g., IR spectroscopy, melting point ~235°C), which differ from the derivative’s characterization needs .
6-(tert-Butylamino)nicotinic Acid
This analog (C₁₀H₁₄N₂O₂, 194.23 g/mol) features a tert-butylamino (-NH-C(CH₃)₃) substituent at the 6-position. Unlike the carbamoyl group, the amino group allows hydrogen bonding, increasing solubility in polar solvents like ethanol. It is primarily used as a synthetic building block .
6-((tert-Butoxycarbonyl)amino)nicotinic Acid
With a Boc-protected amino group (-NH-Boc) at the 6-position (C₁₁H₁₄N₂O₄, 250.24 g/mol), this compound is distinct in its role as a synthetic intermediate. The Boc group is acid-labile, enabling controlled deprotection during synthesis. Its solubility and stability are intermediate between nicotinic acid and the tert-butylcarbamoyl derivative .
6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid (C₆H₅NO₃, 155.11 g/mol) is a bacterial metabolite formed during nicotinic acid oxidation by Pseudomonas fluorescens and Bacillus species. The hydroxyl group at position 6 facilitates ring cleavage, leading to downstream products like maleic acid. In contrast, the bulky tert-butylcarbamoyl group in 6-(tert-butylcarbamoyl)nicotinic acid likely inhibits such degradation, enhancing persistence in biological systems .
Iscotrizinol-Related Compounds
Iscotrizinol (a triazine-based UV filter) contains a tert-butylcarbamoylphenyl moiety. While structurally distinct from this compound, the shared tert-butylcarbamoyl group suggests similar contributions to stability and resistance to enzymatic hydrolysis. Iscotrizinol’s pharmacopeial specifications (e.g., ≥95% purity, IR identification) parallel quality controls for nicotinic acid derivatives .
Data Table: Key Properties of Nicotinic Acid Derivatives
Research Findings and Implications
- Metabolic Stability : The tert-butylcarbamoyl group in this compound likely impedes bacterial degradation pathways that cleave the pyridine ring, as observed in Pseudomonas fluorescens and Bacillus species for nicotinic acid .
- Pharmacological Potential: Structural analogs like iscotrizinol demonstrate that tert-butylcarbamoyl groups enhance stability in UV filters, suggesting similar benefits for nicotinic acid derivatives in drug design .
- Synthetic Utility: Derivatives like 6-(tert-butylamino)nicotinic acid and Boc-protected analogs highlight the role of substituent chemistry in tuning solubility and reactivity for targeted synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
